1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine
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Overview
Description
1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and pyrazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Exhibits potent anticancer properties.
Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: Known for their anti-inflammatory activity.
Uniqueness: 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine stands out due to its dual ring structure, which imparts a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both a pyrimidine and a pyrazole ring, which contribute to its unique properties and interactions within biological systems. Its applications range from medicinal chemistry to agrochemical development, with significant interest in its enzyme inhibition capabilities and anticancer properties.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases. The compound's dual ring structure enhances its versatility as a scaffold for developing bioactive molecules.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves targeting specific kinases that are often dysregulated in cancer .
Antimicrobial Activity
The compound has also shown antimicrobial properties, particularly against certain bacterial strains. Studies have indicated that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrazole ring can significantly affect its potency and selectivity towards specific biological targets. For instance, modifications that enhance hydrogen bonding capabilities have been correlated with increased inhibitory activity against certain enzymes .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antitumor Activity : In a study examining various pyrazole derivatives, this compound was found to exhibit significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .
- Enzyme Inhibition : A docking study revealed that the compound binds effectively to the active sites of target enzymes, such as kinases involved in cancer progression. This binding was associated with a reduction in downstream signaling pathways critical for tumor growth .
- Antimicrobial Testing : In vitro assays demonstrated that this compound possesses substantial antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics used in clinical settings .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
This compound | High | Moderate | Strong |
Pyrazolo[3,4-d]pyrimidine | Moderate | Low | High |
Quinazoline | High | Moderate | Moderate |
Properties
Molecular Formula |
C8H9N5 |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-(2-methylpyrimidin-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H9N5/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12) |
InChI Key |
SMVGUNVWRZFTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)N2C=CC(=N2)N |
Origin of Product |
United States |
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